molecular formula C18H17ClO6 B1680498 Radicicol CAS No. 12772-57-5

Radicicol

Cat. No.: B1680498
CAS No.: 12772-57-5
M. Wt: 364.8 g/mol
InChI Key: WYZWZEOGROVVHK-PWYJSHDQSA-N
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Description

Radicicol, also known as monorden, is a natural product that binds to Heat Shock Protein 90 (Hsp90) and alters its function. It is a resorcylic acid lactone first isolated from the fungus Monocillium nordinii and later from Nectria radicicola. This compound has garnered significant interest due to its potent inhibitory effects on Hsp90, a molecular chaperone involved in the regulation of cell cycle, cell growth, cell survival, apoptosis, angiogenesis, and oncogenesis .

Mechanism of Action

Target of Action

Radicicol, also known as monorden, is a natural product that primarily targets Heat Shock Protein 90 (HSP90) . HSP90 is a highly conserved molecular chaperone that plays crucial roles in the regulation of the cell cycle, cell growth, cell survival, apoptosis, angiogenesis, and oncogenesis .

Mode of Action

This compound binds to HSP90 and alters its function . This interaction leads to the depletion of HSP90 client signaling molecules in cells, thereby inhibiting the signal transduction pathway .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily related to the functions of HSP90. As HSP90 client proteins play important roles in various cellular processes, the inhibition of HSP90 by this compound can affect multiple pathways, including those involved in cell cycle regulation, cell growth, cell survival, apoptosis, angiogenesis, and oncogenesis .

Pharmacokinetics

It’s known that the serum concentration of this compound can be increased when it is combined with certain other compounds, such as voriconazole .

Result of Action

The binding of this compound to HSP90 alters the function of HSP90, leading to the depletion of HSP90 client signaling molecules in cells . This results in the inhibition of various cellular processes regulated by these molecules, including cell cycle regulation, cell growth, cell survival, apoptosis, angiogenesis, and oncogenesis .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, it has been suggested that this compound lacks activity in animal models, presumably due to metabolic instability

Biochemical Analysis

Biochemical Properties

Radicicol binds to the Heat Shock Protein 90 (Hsp90) family of molecular chaperones . This interaction makes this compound a prototype of a second class of Hsp90 inhibitors . The binding of this compound to Hsp90 is essential for the stability, correct intracellular location, and biological activity of various signaling proteins .

Cellular Effects

This compound has been reported to reverse the Src-transformed morphology of fibroblast, attributing this effect to the inhibition of the oncogenic kinase Src . This indicates that this compound can influence cell function, including impacts on cell signaling pathways and gene expression .

Molecular Mechanism

This compound exerts its effects at the molecular level by binding to Hsp90 at its amino-terminal nucleotide-binding site . This binding disrupts Hsp90’s association with a number of signaling proteins, thereby inhibiting their function .

Temporal Effects in Laboratory Settings

While this compound is very active in cellular assays, it lacks activity in animal models, presumably due to metabolic instability . This suggests that the effects of this compound may change over time in laboratory settings due to its degradation .

Dosage Effects in Animal Models

The dosage effects of this compound in animal models have not been extensively studied. Given its lack of activity in animal models, it is possible that high doses may be required to observe any effects .

Metabolic Pathways

This compound is involved in the metabolic pathway of Hsp90, a molecular chaperone responsible for the maturation and stability of a number of oncogenic proteins . The interaction of this compound with Hsp90 may affect metabolic flux or metabolite levels .

Transport and Distribution

Given its binding to Hsp90, it is likely that this compound may be transported and distributed in a manner similar to other Hsp90 inhibitors .

Subcellular Localization

This compound is known to bind to Hsp90, which exists in the cytosol and the nucleus . Therefore, it is likely that this compound may also be localized to these subcellular compartments.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions: Radicicol undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups in this compound.

    Substitution: Substitution reactions can introduce new functional groups into the this compound molecule.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Substitution reactions often involve reagents like halogens and nucleophiles under specific conditions.

Major Products Formed: The major products formed from these reactions include various this compound derivatives with modified biological activities. These derivatives are often explored for enhanced therapeutic properties .

Scientific Research Applications

Radicicol has a wide range of scientific research applications:

Comparison with Similar Compounds

Radicicol is part of the resorcylic acid lactone family, which includes other compounds such as:

    Geldanamycin: Another Hsp90 inhibitor, but structurally distinct from this compound.

    Hypothemycin: A potent kinase inhibitor with a different mechanism of action.

    LL-Z1640-2: Known for its kinase inhibitory properties.

Uniqueness of this compound: this compound is unique due to its specific binding to Hsp90 and its potent inhibitory effects on this chaperone protein. Unlike geldanamycin, which also inhibits Hsp90, this compound does not form covalent bonds with the protein, making it a reversible inhibitor .

By understanding the detailed properties and applications of this compound, researchers can further explore its potential in various scientific fields and develop new therapeutic strategies based on its unique mechanism of action.

Properties

CAS No.

12772-57-5

Molecular Formula

C18H17ClO6

Molecular Weight

364.8 g/mol

IUPAC Name

(4R,6R,8R,11E)-16-chloro-17,19-dihydroxy-4-methyl-3,7-dioxatricyclo[13.4.0.06,8]nonadeca-1(15),9,11,16,18-pentaene-2,13-dione

InChI

InChI=1S/C18H17ClO6/c1-9-6-15-14(25-15)5-3-2-4-10(20)7-11-16(18(23)24-9)12(21)8-13(22)17(11)19/h2-5,8-9,14-15,21-22H,6-7H2,1H3/b4-2+,5-3?/t9-,14-,15-/m1/s1

InChI Key

WYZWZEOGROVVHK-PWYJSHDQSA-N

Isomeric SMILES

C[C@@H]1C[C@@H]2[C@H](O2)C=C/C=C/C(=O)CC3=C(C(=CC(=C3Cl)O)O)C(=O)O1

SMILES

CC1CC2C(O2)C=CC=CC(=O)CC3=C(C(=CC(=C3Cl)O)O)C(=O)O1

Canonical SMILES

CC1CC2C(O2)C=CC=CC(=O)CC3=C(C(=CC(=C3Cl)O)O)C(=O)O1

Appearance

Solid powder

12772-57-5

Pictograms

Acute Toxic; Irritant

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

5-chloro-6-(7,8-epoxy-10-hydroxy-2-oxo-3,5-undecadienyl)-beta-resorcylic acid mu-lactone
KF58332
KF9-A
monorden
monordene
radicicol

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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